molecular formula C7H10N+ B14282828 3-Methylanilinium CAS No. 139956-93-7

3-Methylanilinium

Cat. No.: B14282828
CAS No.: 139956-93-7
M. Wt: 108.16 g/mol
InChI Key: JJYPMNFTHPTTDI-UHFFFAOYSA-O
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Description

3-Methylanilinium, also known as benzenaminium, 3-methyl-, is an organic compound with the molecular formula C7H10N. It is a derivative of aniline, where a methyl group is attached to the third carbon of the benzene ring. This compound is of interest due to its various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylanilinium can be synthesized through the methylation of aniline. One efficient method involves the use of methanol as a methylating agent in the presence of cyclometalated ruthenium complexes as catalysts. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of aniline with formaldehyde and hydrogen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Methylanilinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylanilinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylanilinium involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylanilinium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the third position enhances its reactivity in certain chemical reactions compared to aniline and other derivatives .

Properties

IUPAC Name

(3-methylphenyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYPMNFTHPTTDI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70769773
Record name 3-Methylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70769773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139956-93-7
Record name 3-Methylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70769773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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